Tetradecyl decanoate

Description

Nomenclature and Structural Considerations within Academic Contexts

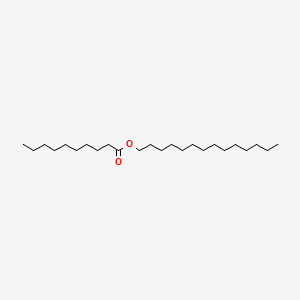

Tetradecyl decanoate (B1226879) is systematically named as the tetradecyl ester of decanoic acid. chembk.com In the realm of organic chemistry, it is also known by its semi-systematic name, myristyl caprate. chembk.com The compound is formed through the esterification of decanoic acid (a ten-carbon carboxylic acid) and tetradecanol (B45765) (a fourteen-carbon alcohol).

The molecular structure of tetradecyl decanoate consists of a 24-carbon backbone, with an ester functional group (-COO-) linking the decanoyl and tetradecyl chains. chembk.com This long, non-polar hydrocarbon structure is a defining characteristic of the molecule, influencing its physical and chemical properties. solubilityofthings.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H48O2 chembk.com |

| Molar Mass | 368.64 g/mol chembk.com |

| Density | 0.9 ± 0.1 g/cm³ chemsrc.com |

| Boiling Point | 414.2 ± 13.0 °C at 760 mmHg chemsrc.com |

| CAS Number | 41927-69-9 chembk.com |

| IUPAC Name | this compound chemspider.com |

This table is interactive. Click on the headers to sort.

Academic Relevance and Emerging Research Trajectories for Long-Chain Esters

Long-chain esters, such as this compound, are gaining prominence in diverse areas of academic and industrial research. Their inherent properties, largely dictated by their long alkyl chains, make them suitable for a variety of applications.

One significant area of research is in the field of materials science . The long hydrocarbon chains contribute to the non-polar nature of these esters, influencing their solubility and miscibility with other organic compounds. solubilityofthings.com This has led to their investigation as components in the formulation of novel materials. For instance, long-chain esters are being explored for their potential in creating biodegradable polymers and plasticizers, offering a more sustainable alternative to traditional petroleum-based products. acs.orgaalto.fi Research has shown that the properties of these materials, such as flexibility and heat sealability, can be tailored by varying the length of the alkyl chains. aalto.fi

In the realm of nanotechnology , long-chain esters are being utilized in the formation of liquid crystal nanoparticles (LCNPs). researchgate.net These nanoparticles can act as delivery systems, and the composition of the lipid phase, which can include esters like tetradecyl tetradecanoate (B1227901), is a critical factor in their formation and stability. researchgate.net

Furthermore, the study of ionic liquids has opened new avenues for the application of long-chain ester derivatives. For example, trihexyl(tetradecyl)phosphonium decanoate, an ionic liquid incorporating a decanoate anion, has been investigated for its use in solvent extraction processes and as a medium for chemical reactions. mdpi.comgoogle.comgoogle.comsigmaaldrich.com The long alkyl chains in these ionic liquids are crucial in determining their physicochemical properties, such as hydrophobicity and thermal stability. mdpi.comacs.org

The presence of this compound and other long-chain esters has also been identified in the preen gland secretions of birds , suggesting a role in chemical communication and waterproofing. oup.comedanchin.fr This has sparked interest in the field of chemical ecology, aiming to understand the biological significance of these compounds.

Finally, long-chain fatty acyl-CoA esters, which are structurally related to this compound, are known to play a crucial role in cellular metabolism, acting as both energy sources and signaling molecules. nih.gov While direct research on the metabolic role of this compound is less common, the broader understanding of long-chain ester metabolism provides a foundation for future investigations.

Table 2: Research Applications of Long-Chain Esters

| Research Area | Specific Application / Finding |

|---|---|

| Materials Science | Development of biodegradable polymers and plasticizers. acs.orgaalto.fi |

| Nanotechnology | Component in the formation of liquid crystal nanoparticles (LCNPs). researchgate.net |

| Ionic Liquids | Use in solvent extraction and as reaction media. mdpi.comgoogle.comgoogle.comsigmaaldrich.com |

| Chemical Ecology | Identified in bird preen gland secretions, suggesting a role in communication. oup.comedanchin.fr |

| Metabolism | Long-chain fatty acyl-CoA esters act as signaling molecules and energy sources. nih.gov |

This table is interactive. Click on the headers to sort.

Properties

IUPAC Name |

tetradecyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-5-7-9-11-12-13-14-15-17-19-21-23-26-24(25)22-20-18-16-10-8-6-4-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJXQWMBHUOOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068356 | |

| Record name | Decanoic acid, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-69-9 | |

| Record name | Decanoic acid, tetradecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41927-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODQ704MR5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Tetradecyl Decanoate and Analogues

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis leverages the high selectivity of biological catalysts with the versatility of traditional chemical reactions. This combination allows for the construction of complex molecules that may be challenging to produce through purely chemical or enzymatic routes. mdpi.combeilstein-journals.org

Enzymes, particularly lipases, have become a cornerstone in the synthesis of esters due to their efficacy under moderate temperature and pressure conditions. researchgate.net This biocatalytic approach is considered a green alternative to conventional chemical methods, which often require harsh catalysts and high energy input. mdpi.comscience.gov

Lipase-catalyzed transesterification is a widely used method for producing fatty acid esters. nih.gov Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that naturally hydrolyze triglycerides but can also catalyze esterification and transesterification reactions. researchgate.netresearchgate.net This process involves the direct transfer of an acyl group from one ester to an alcohol, or in this case, from a triglyceride or a simple alkyl ester to a long-chain alcohol like tetradecanol (B45765) to form tetradecyl decanoate (B1226879).

The key advantages of using lipases include their ability to operate under mild reaction conditions, leading to lower energy consumption and fewer byproducts compared to strong acid or alkaline catalysts. mdpi.com They also exhibit high selectivity (regioselectivity and enantioselectivity), which is particularly valuable when working with complex molecules. researchgate.net Common lipases utilized for the production of fatty acid esters are derived from sources such as Candida antarctica (now Pseudozyma antarctica), Candida rugosa, Rhizomucor miehei, and Thermomyces lanuginosus. mdpi.commdpi.com The reaction mechanism typically involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol. researchgate.net

To maximize the yield and efficiency of enzyme-mediated ester synthesis, several biocatalytic parameters must be carefully optimized. These parameters include substrate molar ratio, enzyme concentration, temperature, reaction time, and the removal of byproducts like water. rsc.orgmdpi.com Methodologies such as response surface methodology (RSM) and factorial design are often employed to systematically study the effects of these variables and identify the optimal conditions. mdpi.comrsc.orgresearchgate.net

Key parameters and their effects include:

Substrate Molar Ratio : In thermodynamically controlled reactions like esterification, the ratio of acid to alcohol is critical. mdpi.com An excess of one substrate can shift the equilibrium towards product formation.

Enzyme Loading : The amount of biocatalyst affects the reaction rate. mdpi.com However, as immobilized lipases can be costly, defining an optimized loading is crucial for industrial applications. mdpi.com

Temperature : Temperature influences both the reaction rate and enzyme stability. While higher temperatures can increase the rate, they can also lead to enzyme denaturation. For example, in the synthesis of 5-lauryl-hydroxymethylfurfural, the highest conversion with Thermomyces lanuginosus lipase (B570770) was achieved at 50°C. mdpi.com

Water Removal : The water produced during esterification can lead to the reverse reaction (hydrolysis). Techniques like applying a vacuum are used to remove water and drive the reaction towards completion. rsc.org

The following tables, based on data from studies on related fatty acid esters, illustrate the impact of parameter optimization.

Table 1: Effect of Molar Ratio and Enzyme Loading on the Synthesis of Propyl Decanoate This table is based on data for the synthesis of propyl decanoate mediated by Fermase at 60 °C in a solvent-free system. mdpi.com

| Acid:Alcohol Molar Ratio | Biocatalyst Loading (% wt/wt of total mass) | Substrate-Enzyme Relation (SER) | Conversion (%) |

| 1:1 | 1.0 | 0 | 66.8 |

| 1:1 | 2.0 | 0 | 79.4 |

| 1:2 | 1.0 | -48 | 84.8 |

| 1:2 | 2.0 | -48 | 90.1 |

| 2:1 | 1.0 | 9 | 89.1 |

| 2:1 | 2.0 | 9 | 94.2 |

Table 2: Optimization of Esterification Conversion for 5-Lauryl-hydroxymethylfurfural This table shows results for esterification catalyzed by immobilized Thermomyces lanuginosus (TL) lipase. mdpi.com

| Temperature (°C) | HMF Concentration (mM) | Biocatalytic Activity (U) | Conversion (%) |

| 40 | 30 | 16 | 61.2 |

| 50 | 30 | 16 | 78.4 |

| 40 | 50 | 16 | 55.7 |

| 50 | 50 | 16 | 68.9 |

| 40 | 30 | 25 | 64.5 |

Lipase-Catalyzed Transesterification for Fatty Acid Esters

Integration of Chemical and Enzymatic Pathways for Esterification

Integrating chemical and enzymatic steps into a single process stream offers a powerful strategy for synthesizing complex esters. beilstein-journals.org This approach can involve using enzymes for specific, selective transformations on chemically synthesized intermediates or using whole-cell biocatalysts to produce precursors for a subsequent enzymatic reaction. beilstein-journals.orgacs.org

One example is the synthesis of alkyl p-coumarates, where an enzymatic transesterification can be employed. mdpi.com In this process, ethyl p-coumarate is reacted with a desired fatty alcohol in the presence of an immobilized lipase like Novozym 435 at elevated temperatures and reduced pressure. mdpi.com This method can be more efficient for producing longer alkyl chain esters compared to a purely chemical multi-step route. mdpi.com

Another advanced approach involves the integration of whole-cell catalysis with in vitro enzymatic reactions in a continuous-flow system. For instance, metabolically engineered cells can be used to convert simple sugars like glucose into fatty alcohols. acs.org These fatty alcohols are then extracted in situ into an organic solvent and fed directly into a second reactor containing an immobilized lipase (e.g., Novozym 435) for esterification with a fatty acid, yielding wax esters. acs.org This seamless integration of fermentation and enzymatic catalysis streamlines the production process from simple feedstocks to final ester products. acs.org

Novel Synthetic Pathways for Related Esters and Ionic Liquid Derivatives

Research into novel synthetic routes extends beyond simple esters to more complex derivatives like ionic liquids (ILs), where the decanoate anion can be a key component.

Phosphonium (B103445) ionic liquids are a class of salts with melting points below 100°C, composed of a phosphonium cation and an organic or inorganic anion. Trihexyl(tetradecyl)phosphonium decanoate ([P₆₆₆₁₄][Dec]) is a representative example. mdpi.com The synthesis of such compounds is typically a multi-step process.

The first step is the synthesis of the phosphonium cation, usually as a halide salt. This is achieved through a quaternization reaction. For example, trihexylphosphine (B1293673) is reacted with 1-chlorotetradecane (B127486) to produce trihexyl(tetradecyl)phosphonium chloride ([P₆₆₆₁₄]Cl). rsc.org This reaction creates the stable tetra-alkylated phosphonium cation.

The second step involves an anion exchange reaction, also known as metathesis. The precursor, trihexyl(tetradecyl)phosphonium chloride, is reacted with a salt of decanoic acid, such as sodium decanoate or potassium decanoate. In this reaction, the chloride anion is exchanged for the decanoate anion, yielding the desired trihexyl(tetradecyl)phosphonium decanoate ionic liquid and a simple inorganic salt (e.g., NaCl), which can be easily removed. mdpi.comrsc.org This synthetic strategy allows for the modular creation of a wide variety of ionic liquids by pairing different cations and anions.

Green Chemistry Principles in Ester Synthesis

The synthesis of esters, including tetradecyl decanoate, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency. acs.orgmlsu.ac.in In the context of ester production, this translates to a focus on catalytic reactions, the use of renewable feedstocks, and the avoidance of toxic solvents and reagents. tudelft.nlfrontiersin.org

A significant advancement in the green synthesis of esters is the utilization of biocatalysts, particularly enzymes like lipases. tudelft.nlnih.gov Lipase-catalyzed esterification offers high selectivity and operates under mild conditions, often at ambient temperature and pressure, which significantly reduces energy consumption. tudelft.nlresearchgate.net This enzymatic approach can circumvent the need for protecting groups, a common requirement in traditional chemical synthesis that generates additional waste. acs.orgtudelft.nl For instance, the synthesis of wax esters has been successfully demonstrated using immobilized lipases in solvent-free systems, achieving high conversion rates. brandeis.edursc.org Research has shown that immobilized lipase from Candida sp. can achieve a 98% conversion rate in the synthesis of cetyl oleate, a wax ester, within 8 hours in a solvent-free environment. brandeis.edu This method not only simplifies the process but also facilitates catalyst reuse, contributing to economic and environmental sustainability. researchgate.net

Another core principle of green chemistry is the elimination of auxiliary substances like organic solvents. Solvent-free synthesis, or neat reaction, is a highly effective green strategy for producing esters. ajgreenchem.comrsc.org By directly reacting the fatty acid (e.g., decanoic acid) with the alcohol (e.g., tetradecanol), the process minimizes waste and potential environmental pollution associated with solvent use and disposal. ajgreenchem.comajgreenchem.com Studies on the synthesis of various wax esters using a solid acid catalyst (SO3H-carbon) under solvent-free conditions have reported excellent yields (>95%) at moderate temperatures (90 °C). ajgreenchem.comajgreenchem.com This approach avoids the use of dehydrating agents or azeotropic distillation to remove water, simplifying the workup protocol. ajgreenchem.comajgreenchem.com

The following table summarizes key findings from research on green ester synthesis methodologies.

| Green Chemistry Approach | Catalyst | Substrates | Key Findings | Reference(s) |

| Enzymatic Synthesis | Immobilized Lipase (Candida sp. 99-125) | Oleic Acid, Cetyl Alcohol | 98% conversion in 8 hours; solvent-free system. | brandeis.edu |

| Enzymatic Synthesis | Immobilized Lipase | Carboxylic Acid, Alcohol | 95-99% conversion; solvent-free; 34% less energy than chemical catalysis. | rsc.org |

| Solvent-Free Synthesis | SO3H-Carbon (Solid Acid) | Long Chain Fatty Acids, Long Chain Fatty Alcohols | >95% yield in 6-10 hours at 90°C; no dehydrating agents needed. | ajgreenchem.comajgreenchem.com |

| Enzymatic Synthesis in Natural Media | Immobilized Candida antarctica lipase B (iCalB) | Vinyl decanoate, Glucose (in Honey/Agave Syrup) | Successful synthesis of sugar esters in natural, high-sugar media, demonstrating versatility. | frontiersin.orgresearchgate.net |

Process Intensification in Esterification Strategies

Process intensification refers to the development of innovative apparatus and techniques that offer significant improvements over conventional process technology. nih.gov In esterification, these strategies aim to enhance reaction rates, improve yields, reduce reaction times, and lower energy consumption, often aligning with the goals of green chemistry. researchgate.netnih.gov Key technologies for intensifying the synthesis of esters like this compound include microwave irradiation, ultrasound-assisted synthesis, and reactive distillation.

Microwave-Assisted Esterification Microwave irradiation is a non-conventional energy source that can dramatically accelerate chemical reactions. ui.ac.idmdpi.com Unlike conventional heating, microwaves provide rapid and localized superheating of polar molecules, leading to a significant increase in reaction rates and reduced synthesis times. researchgate.net In the synthesis of fatty acid esters, microwave-assisted processes have achieved high yields in minutes compared to hours required for conventional methods. ui.ac.id For example, the synthesis of fatty acid isopropyl esters reached an 80.5% yield in just 5 minutes using microwave heating, whereas a conventional method yielded 72.2% in 150 minutes. ui.ac.id This rapid heating is particularly effective for polar reactants like alcohols and acids and can be combined with biocatalysis to further enhance efficiency. researchgate.net

Ultrasound-Assisted Esterification (Sonochemistry) Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. biointerfaceresearch.comtandfonline.com This process generates localized hot spots with extremely high temperatures and pressures, as well as intense turbulence and liquid circulation, which overcomes mass transfer limitations between immiscible reactants like fatty acids and alcohols. nih.govbiointerfaceresearch.com Ultrasound-assisted esterification can be conducted at room temperature, significantly reducing energy consumption compared to thermally driven methods. biointerfaceresearch.comresearchgate.net Studies have demonstrated that applying ultrasonic irradiation can reduce reaction times from hours to minutes and increase product yields. biointerfaceresearch.com For instance, the synthesis of tertiary butyl fatty acid esters was achieved in 15 minutes at room temperature using ultrasound, compared to 2 hours at 67-70°C with conventional methods. biointerfaceresearch.com

Reactive Distillation Reactive distillation (RD) is a prime example of process integration, combining chemical reaction and product separation in a single unit. mdpi.comwikipedia.org This technique is particularly advantageous for equilibrium-limited reactions like esterification. wikipedia.orguctm.edu By continuously removing one of the products (typically water) from the reaction zone via distillation, the chemical equilibrium is shifted towards the product side, driving the reaction to higher conversions. wikipedia.orgresearchgate.net This integrated approach can lead to significant savings in capital and operating costs, improved energy efficiency, and higher product purity. mdpi.comuctm.edu RD has been successfully applied to the synthesis of various esters, overcoming challenges like the formation of azeotropes that can limit conversion in conventional batch reactors. mdpi.comwikipedia.org

The table below presents comparative data on process intensification techniques for ester synthesis.

| Intensification Technique | Catalyst/Conditions | Substrates | Reaction Time | Conversion/Yield | Reference(s) |

| Microwave Irradiation | KOH | Crude Palm Oil, Isopropanol | 5 min | 80.5% | ui.ac.id |

| Microwave Irradiation | Amberlyst-15 | Palm Fatty Acid Distillate, Methanol | 25 min | 98.8% reduction in acid value | hep.com.cn |

| Ultrasound Irradiation | H₂SO₄ | Fatty Acids (C8-C10), Methanol | < 3 hours | >90% | nih.gov |

| Ultrasound Irradiation | p-toluenesulfonic acid | Saturated Aliphatic Acids, Methanol/Ethanol | Short | Good yields | tandfonline.com |

| Ultrasound Irradiation | None (t-butanol esterification) | Fatty Acids, t-butanol | 15 min | Increased by 2-10% vs. conventional | biointerfaceresearch.com |

| Reactive Distillation | Heterogeneous Catalyst | Decanoic Acid, Methanol | Continuous | High conversion and purity | researchgate.net |

| Reactive Distillation | None specified | Acetic Acid, Ethanol | Continuous | Improved conversion by overcoming equilibrium | uctm.edu |

Sophisticated Characterization and Analytical Techniques

Morphological and Microstructural Analysis

Morphological and microstructural analysis techniques provide visual and structural information about the surface and internal features of a material at varying magnifications.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology and microstructure of materials with high resolution mdpi.comresearchgate.netresearchgate.net. SEM produces images by scanning a focused electron beam across the sample surface and detecting secondary or backscattered electrons mdpi.comresearchgate.net. This allows for the visualization of surface texture, topography, and the presence of different phases or features mdpi.comresearchgate.netresearchgate.net.

While SEM is a standard tool in materials science and characterization, specific SEM images or detailed morphological analyses focused solely on pure tetradecyl decanoate (B1226879) were not found in the provided search results. However, SEM has been utilized to study the morphology of materials incorporating related compounds, such as polymer inclusion membranes containing the ionic liquid trihexyl(tetradecyl)phosphonium decanoate, revealing changes in surface structure upon the inclusion of the ionic liquid mdpi.comresearchgate.net.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique that provides high-resolution images of the internal structure, morphology, and crystallographic information of materials by transmitting a beam of electrons through a very thin sample rsc.orgnanoscience.comthermofisher.com. TEM can reveal details at the nanoscale, including the size, shape, and dispersion of nanoparticles or other microstructural features rsc.org.

Specific detailed research findings involving the characterization of tetradecyl decanoate using TEM were not available in the consulted literature. TEM is commonly applied in fields such as nanoscience and materials science to study the internal structure and morphology of various substances and formulations rsc.orgnanoscience.comthermofisher.com.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides three-dimensional images of a material's surface topography at the nanoscale nih.govespublisher.comscielo.brnist.gov. AFM operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the surface nih.govnist.gov. This technique can be used to quantify surface roughness and visualize fine surface features nih.govespublisher.comnist.gov.

Specific detailed research findings on the surface morphology of this compound using AFM were not found in the provided search results. AFM is a versatile tool for surface analysis and has been applied to study the morphology of a wide range of materials, including polymers, biological samples, and composites nih.govespublisher.comscielo.brnist.gov.

Thermal Stability and Degradation Pathway Analysis

The thermal stability of a compound is a critical property that influences its handling, storage, and potential applications, particularly in processes involving elevated temperatures europa.eu. Thermal analysis techniques, such as thermogravimetric analysis (TGA), are used to measure the change in mass of a substance as a function of temperature or time, indicating its thermal stability and decomposition behavior.

While specific thermal stability and degradation pathway analyses focused solely on this compound were not extensively detailed in the consulted literature, studies on the related ionic liquid trihexyl(tetradecyl)phosphonium decanoate provide some relevant context regarding the thermal behavior of compounds containing the decanoate moiety. TGA-MS studies on this ionic liquid showed that its decomposition occurs within the range of 200–475 °C in air researchgate.netakjournals.com. The analysis of the volatile products by mass spectrometry provided insights into the fragmentation pathways during thermal degradation researchgate.netakjournals.comdntb.gov.uaproceedings.com.

Understanding the degradation pathways of a compound is important for predicting its behavior under various stress conditions and for identifying potential degradation products scirp.orgresearchgate.net. Degradation can occur through various mechanisms depending on factors such as temperature, presence of oxygen or moisture, and impurities scirp.orgresearchgate.net. Detailed studies on the specific thermal degradation pathways of this compound were not found in the search results.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study thermal transitions such as melting, crystallization, glass transitions, and phase changes, providing quantitative measurements of energy changes associated with these transitions mdpi.com, libretexts.org.

Although specific DSC data for this compound were not found in the provided search results, DSC is a valuable tool for determining the melting point and understanding the thermal behavior of fatty acid esters. For a related compound, tetradecyl tetradecanoate (B1227901) (myristyl myristate), predicted and measured melting points have been reported chembk.com, , indicating its solid state at room temperature due to its long carbon chain solubilityofthings.com. DSC analysis has also been applied to materials incorporating decanoate structures, such as polymer inclusion membranes containing trihexyl(tetradecyl)phosphonium decanoate, to evaluate glass transition temperatures and melting peaks influenced by the presence of the decanoate compound mdpi.com.

Surface and Interfacial Characterization

Surface and interfacial properties, such as wettability, are critical for understanding how a compound interacts with other phases.

Contact Angle Measurements

Contact angle measurement is a quantitative method used to assess the wetting behavior of a solid by a liquid biolinscientific.com. The contact angle, defined by the angle formed by a liquid droplet at the three-phase boundary where liquid, gas, and solid intersect, provides insight into the surface energy of the solid and the liquid-solid interactions biolinscientific.com. Both static and dynamic contact angles can be measured using techniques like the sessile drop method biolinscientific.com, researchgate.net.

While direct contact angle measurements for this compound were not present in the provided sources, contact angle measurements are used to characterize the surface properties of materials, including those modified with organic compounds , epo.org. Studies on related esters, such as tetradecyl tetradecanoate, have utilized contact angle measurements to investigate the wettability of surfaces researchgate.net.

Chromatographic Separations for Purity and Compositional Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating and analyzing components within a mixture, enabling the determination of purity and compositional analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two widely used methods. HPLC utilizes a liquid mobile phase to separate compounds based on their interaction with a stationary phase, suitable for a broad range of substances, including non-volatile compounds drawellanalytical.com, uni-mainz.de, lcservicesltd.co.uk. GC employs a gaseous mobile phase and is typically used for volatile and semi-volatile compounds that can be vaporized without decomposition drawellanalytical.com, uni-mainz.de, lcservicesltd.co.uk.

For esters like this compound, GC is a suitable technique for analyzing purity and identifying impurities, particularly given the relatively volatile nature of fatty acid esters compared to higher molecular weight or more polar compounds that might require HPLC drawellanalytical.com, lcservicesltd.co.uk. Purity analysis of tetradecyl tetradecanoate, a similar fatty acid ester, has been performed using GC, with specifications indicating a minimum purity based on this method . This demonstrates the applicability of GC for assessing the purity of tetradecyl esters. Both HPLC and GC can be coupled with detectors, including mass spectrometers, for qualitative and quantitative analysis and identification of components uni-mainz.de.

Academic Research on Applications and Functionalization

Advanced Separation Technologies

Research into the use of Tetradecyl decanoate (B1226879) within advanced separation technologies, as defined by the specific subsections below, is not widely detailed in the search results. One patent mentions Tetradecyl decanoate in a list of compounds potentially used in mixtures for phosphate (B84403) ore flotation, a type of separation technology. google.com However, this general mention does not provide specific research findings, mechanisms, or efficiency data for this compound itself in this context, nor does it relate to the more specific separation methods outlined.

Liquid-Liquid Extraction Mechanisms and Efficiencies

Detailed academic research specifically investigating the liquid-liquid extraction mechanisms and efficiencies utilizing this compound for the separation of various substances, such as metal ions or organic acids, was not found in the performed searches.

Selective Metal Ion Extraction (e.g., Co(II) and Ni(II))

No specific studies detailing the selective extraction of metal ions, such as Cobalt(II) (Co(II)) or Nickel(II) (Ni(II)), using this compound in liquid-liquid extraction systems were identified in the search results.

Extraction of Organic Acids

Academic research specifically on the extraction of organic acids using this compound via liquid-liquid extraction methods was not found in the conducted searches.

Polymer Inclusion Membranes (PIMs) for Separations

No specific academic research detailing the incorporation or use of this compound in Polymer Inclusion Membranes (PIMs) for various separation purposes was identified in the search results.

Extractive Desulfurization Processes utilizing Ionic Liquids

Research specifically investigating the role or application of this compound in extractive desulfurization processes, particularly those utilizing ionic liquids, was not found in the performed searches.

Catalysis and Reaction Media

Specific academic research detailing the use of this compound as a catalyst or a defined reaction medium with reported findings on reaction outcomes, efficiencies, or mechanisms in catalytic processes appears limited based on the search results. One source broadly mentions this compound in the context of a "reaction medium" related to determining temperatures or being selected from alcohols, but this provides no detailed research findings on its specific role or performance as a reaction medium in various catalytic reactions. molaid.com

Biochemical and Biological Pathways Research Non Human Specific

Enzymatic Biotransformations and Biocatalysis

Enzymatic processes are central to the synthesis and breakdown of esters like tetradecyl decanoate (B1226879). Lipases, in particular, are key biocatalysts in these transformations due to their substrate specificity and efficiency under mild conditions.

Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides and can also be used for the synthesis of esters through esterification and transesterification reactions. wikipedia.orgplos.org The specificity of a lipase (B570770) towards a particular substrate is crucial for its application in biocatalysis. Research into novel lipases has identified enzymes with high activity and stability, suitable for industrial applications.

Metagenomic screening of enrichment cultures from high-temperature environments (65 to 75°C) has led to the identification of novel thermostable lipases, such as LipS and LipT. plos.org These enzymes have demonstrated the ability to catalyze both the hydrolysis and synthesis of long-chain fatty acid esters. Specifically, both LipS and LipT were found to effectively hydrolyze esters with C12 and C14 fatty acid chains. plos.org In synthesis reactions conducted at 70°C, the LipS enzyme was capable of producing 1-tetradecyl myristate (tetradecyl tetradecanoate), a wax ester structurally similar to tetradecyl decanoate, at rates comparable to the widely used commercial lipase CalB from Candida antarctica. plos.orgebi.ac.uk This highlights the potential of newly discovered thermostable lipases for the efficient synthesis of specific long-chain esters.

The substrate specificity of lipases is often evaluated using model substrates like p-nitrophenyl (p-NP) esters of varying chain lengths. A comparative study of six different commercial lipases demonstrated varied specificity towards p-nitrophenyl decanoate (C10) and p-nitrophenyl palmitate (C16), indicating that the catalytic efficiency is dependent on both the enzyme source and the chain length of the fatty acid moiety. researchgate.net

Table 1: Specificity and Activity of Selected Lipases on Long-Chain Ester Substrates

| Lipase | Source Organism/Method | Substrate(s) | Optimal Temperature (°C) | Key Finding | Reference |

| LipS | Metagenome-derived | C12 and C14 fatty acid esters; (R)-ibuprofen-phenyl ester | 70 | High thermostability and able to synthesize 1-tetradecyl myristate. | plos.org |

| LipT | Metagenome-derived | C12 and C14 fatty acid esters | 75 | High optimal temperature for hydrolysis of long-chain esters. | plos.org |

| CalB | Candida antarctica | Various esters | ~40-70 | Widely used commercial lipase; used as a benchmark for LipS synthesis activity. | plos.org |

| Various | T. lanuginosus, B. cepacia, etc. | p-nitrophenyl decanoate (C10), p-nitrophenyl palmitate (C16) | Not specified | Specificity and activity vary significantly depending on the microbial source. | researchgate.net |

The biotechnological production of wax esters, including compounds like this compound, is an area of active research, with metabolic engineering of microorganisms offering a promising alternative to chemical synthesis. anr.fr Microalgae and oleaginous yeasts are particularly attractive "cell factories" due to their ability to synthesize the necessary fatty acid and fatty alcohol precursors. iastate.edu

In the microalga Euglena gracilis, a unique metabolic pathway known as "wax ester fermentation" occurs under anaerobic conditions. nih.gov During this process, the storage polysaccharide paramylon is converted into wax esters, which are primarily composed of saturated fatty acids and alcohols with chain lengths from C10 to C18. The major constituents are myristic acid (C14:0) and myristyl alcohol (C14), the precursors for tetradecyl tetradecanoate (B1227901). nih.gov Genetic engineering approaches are being explored to enhance this natural production pathway. nih.gov

The oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce high levels of wax esters. iastate.edu This involves the heterologous expression of two key enzymes: a fatty acyl-CoA reductase (FAR) to produce fatty alcohols, and a wax ester synthase (WS) to condense the fatty alcohol with a fatty acyl-CoA. By optimizing the expression of these enzymes and the metabolic pathways that supply the precursors, engineered Y. lipolytica strains have produced significant quantities of wax esters (C32, C34, C36). iastate.edu A critical finding was that using lipid substrates like waste cooking oil instead of glucose dramatically increased wax ester production by up to 60-fold. iastate.edu

Table 2: Examples of Metabolic Engineering for Wax Ester Production

| Organism | Engineering Strategy | Key Genes/Enzymes Expressed | Precursor Substrate | Result | Reference |

| Euglena gracilis | Enhanced photosynthesis for precursor accumulation | Cyanobacterial Calvin cycle enzymes | Paramylon | Increased paramylon accumulation, enhancing potential for wax ester production. | nih.gov |

| Yarrowia lipolytica | Heterologous expression and pathway optimization | Fatty acyl-CoA reductase (FAR), Wax ester synthase (WS) | Glucose, Waste Cooking Oil | 60-fold increase in wax ester production when using oil vs. glucose. | iastate.edu |

| Chlamydomonas reinhardtii | Overexpression of wax ester synthase | Bifunctional wax ester synthase (HpWS) from H. pluvialis | Not specified | Enhanced accumulation of wax esters and triacylglycerols. |

Specificity of Lipases in Ester Synthesis and Hydrolysis

Mechanistic Studies of Biochemical Interactions

Understanding how this compound interacts within biological systems requires examining the broader context of lipid metabolism and its subsequent conversion into other bioactive molecules.

Lipid metabolism involves the breakdown (catabolism) and synthesis (anabolism) of fats. lumenlearning.com Wax esters like this compound, when introduced into a biological system, would first be subject to hydrolysis by lipases or esterases. This initial step, known as lipolysis, breaks the ester bond to release the constituent molecules: decanoic acid (a C10 fatty acid) and tetradecanol (B45765) (a C14 fatty alcohol). lumenlearning.com

These two products then enter separate but interconnected metabolic pathways:

Fatty Alcohol Oxidation: Tetradecanol would be oxidized to its corresponding fatty aldehyde by an alcohol dehydrogenase, and subsequently to tetradecanoic acid (myristic acid) by an aldehyde dehydrogenase. ebi.ac.uk

Fatty Acid Oxidation (β-oxidation): Both decanoic acid and the newly formed tetradecanoic acid are catabolized through the β-oxidation pathway. lumenlearning.com This process occurs within the mitochondria and systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the Krebs cycle to generate ATP, providing energy for the cell. lumenlearning.com

The metabolism of lipids is intricately linked with that of carbohydrates, as acetyl-CoA derived from glucose can be used for fatty acid synthesis, and conversely, acetyl-CoA from fatty acid oxidation can be used for energy generation. nih.gov

Biological Volatile Organic Compounds (VOCs) are low molecular weight metabolites that play roles in chemical communication and signaling. frontiersin.org Lipids are a major source of VOCs, which are often produced through enzymatic action or oxidative processes. mdpi.com The breakdown products of this compound—decanoic acid and tetradecanol—can serve as precursors for various VOCs.

Fatty acids can be converted into a range of volatile compounds, including aldehydes, alcohols, and short-chain alkanes. These transformations are often mediated by enzymes like lipoxygenases (LOX) or through non-enzymatic lipid peroxidation initiated by reactive oxygen species (ROS). frontiersin.orgmdpi.com For example, the oxidative breakdown of C10 and C14 fatty acids can lead to the formation of various smaller, volatile aldehydes and hydrocarbons. mdpi.com

In microalgae, fatty aldehydes and alcohols derived from lipid metabolism are known byproducts, indicating the activity of enzymes like fatty acyl reductases. frontiersin.org These volatile compounds can be released into the environment and may function as chemical messengers or as a defense mechanism against oxidative stress. frontiersin.org Therefore, the metabolic flux of this compound through lipid pathways could contribute to the volatilome of an organism, reflecting its metabolic state.

Environmental Fate and Ecological Impact Research

Computational Modeling of Environmental Partitioning

Computational models are essential tools for predicting the environmental behavior of chemical substances. For tetradecyl decanoate (B1226879), these models estimate its distribution in the environment by predicting key physicochemical properties.

The n-octanol-water partition coefficient (Kow) is a critical parameter used to predict the distribution of a substance in various environmental compartments, such as water, soil, and biota. chemsafetypro.com It is the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. chemsafetypro.comitrcweb.org A high log Kow value suggests a tendency for the chemical to be hydrophobic and to associate with organic matter. chemsafetypro.com

For long-chain esters like tetradecyl decanoate, the log Kow is expected to be high due to their significant non-polar aliphatic structure. solubilityofthings.com This high hydrophobicity indicates a low affinity for water and a greater tendency to adsorb to organic matter in soils or sediments. chemsafetypro.com The prediction of Kow can be facilitated by various models, including those that correlate it with water solubility and other molecular descriptors. nih.gov Quantitative structure-property relationship (QSPR) models are often employed to predict log Kow based on the molecular structure of the compound. ekb.eg

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Indication | Implication |

|---|---|---|

| Log Kow | High | Low water solubility, tendency to adsorb to organic matter and bioconcentrate. chemsafetypro.com |

| Water Solubility | Low | Limited mobility in aqueous environments. solubilityofthings.com |

The Bioconcentration Factor (BCF) indicates the potential for a chemical to accumulate in the tissues of organisms, particularly in fatty tissues. epa.gov It is calculated as the ratio of the chemical's concentration in an organism's tissue to its concentration in the surrounding water. epa.gov BCF is often estimated using models that are based on the log Kow value. epa.govnih.gov

Chemicals with high log Kow values, like this compound, are generally expected to have a higher potential for bioconcentration. chemsafetypro.com However, for substances with very high log Kow (often considered to be above 6), the relationship can become more complex, as low water solubility may limit the rate of uptake by organisms. epa.gov A BCF value greater than 2,000 is often considered a criterion for a substance to be bioaccumulative. service.gov.uk For organic substances with a log Kow below 4.5, it is generally assumed that the bioaccumulation potential is not significant. chemsafetypro.com

Table 2: Estimated Ecotoxicological Endpoints for this compound

| Endpoint | Estimated Potential | Basis for Estimation |

|---|---|---|

| Bioconcentration Factor (BCF) | High potential | High predicted log Kow. chemsafetypro.com |

| Bioaccumulation | Potential concern | High BCF suggests a possibility of accumulation in organisms. chemsafetypro.comservice.gov.uk |

The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic carbon fraction of soil or sediment. epa.gov It is a key parameter in predicting the mobility of a substance in the terrestrial environment. service.gov.uk High Koc values indicate strong adsorption to soil and limited leaching potential. epa.gov

Models for estimating Koc often use the log Kow as a primary input, given the strong correlation between hydrophobicity and adsorption to organic matter. nih.govepa.gov For this compound, its high predicted log Kow suggests a high Koc value. This implies that the compound is likely to be immobile in soil, with a low potential to contaminate groundwater. ekb.eg The adsorption process in soils is complex and can be influenced by various factors, including soil type, organic matter content, and pH. usda.govmdpi.com

Bioconcentration Factor (BCF) Estimation

Degradation Mechanisms in Environmental Compartments

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic.

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water). nih.gov For many organic compounds, photolysis can be a significant degradation pathway in surface waters and on soil surfaces. thuenen.de

While specific experimental data on the photolysis of this compound is limited, related long-chain esters are generally not expected to undergo rapid photolysis. The primary mechanism for abiotic degradation of many esters in aquatic environments is hydrolysis. However, the rate of hydrolysis for a long-chain ester like this compound is expected to be slow. The molecular structure of highly fluorinated alkanes, for example, shows that shielding effects can protect the carbon skeleton from chemical attack, leading to high stability.

Biotic degradation, or biodegradation, is the breakdown of organic substances by microorganisms. nih.govresearchgate.net It is a crucial process for the removal of many organic pollutants from the environment. researchgate.net

This compound has been determined to be readily biodegradable. nite.go.jp This assessment is typically based on standardized screening tests, such as the OECD Guideline 301 series, which measure the extent of mineralization (conversion to CO2) over a specific period. europa.eu The biodegradability of esters is often linked to the ability of microbial enzymes to hydrolyze the ester bond, breaking the molecule down into an alcohol (tetradecanol) and a carboxylic acid (decanoic acid), which can then be further metabolized by microorganisms. regulations.gov The process generally involves biofilm formation on the polymer surface, followed by enzymatic depolymerization into smaller molecules that can be assimilated and mineralized by the microbes. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetradecanol (B45765) |

| Decanoic acid |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, primarily based on quantum mechanics, are fundamental tools for determining the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) are widely employed to investigate various molecular characteristics openaccessjournals.com. These calculations can provide insights into optimized molecular geometries, energy levels, and charge distributions materialsproject.orgnih.gov.

For compounds containing decanoate (B1226879) or tetradecyl moieties, quantum chemical calculations can be used to determine properties such as the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO). These orbital energies are related to the ionization energy and electron affinity of the molecule, respectively . Such calculations can help predict a molecule's reactivity and electronic behavior acs.org.

Furthermore, quantum chemical methods can be applied to calculate properties relevant to intermolecular interactions and solvation. For instance, methods like the Conductor-like Screening Model (COSMO) and COSMO-RS, which incorporate solvent effects, can be used in conjunction with quantum chemical calculations to predict properties like solubility researchgate.netacs.org. The Materials Project, for example, utilizes DFT calculations with various functionals (e.g., ωB97X-D, ωB97X-V, wB97M-V), basis sets (e.g., def2-SVPD, def2-TZVPPD, def2-QZVPPD), and solvent models (e.g., PCM, SMD) to compute properties such as enthalpies, Gibbs free energies, vibrational frequencies, and Mulliken charges for organic molecules materialsproject.org. These types of calculations, while demonstrated for other organic species, are applicable to understanding the intrinsic molecular properties of tetradecyl decanoate.

Molecular Dynamics Simulations of Interfacial Behavior and Aggregation

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. These simulations are particularly valuable for investigating the dynamics, structure, and interactions of molecules at interfaces and their aggregation behavior osti.govresearchgate.netljmu.ac.uk.

For molecules like this compound, which possess both a long hydrophobic tetradecyl chain and a decanoate ester group, MD simulations can provide detailed information about their behavior in different environments, such as at liquid-liquid or air-liquid interfaces osti.govresearchgate.net. MD simulations can reveal how these molecules arrange themselves at interfaces, the packing density of monolayers, and the influence of factors like temperature, pressure, and the presence of other substances (e.g., salts or other surfactants) on interfacial tension and structure osti.govresearchgate.netljmu.ac.uk.

Studies utilizing MD simulations have explored the aggregation behavior of surfactants with hydrophobic tails, providing insights into micelle formation and the factors influencing aggregation numbers acs.org. Although specific MD data for this compound is not detailed in the provided sources, the methodology is well-established for studying the interfacial and aggregation properties of molecules with similar structural characteristics, such as long hydrocarbon chains and polar or semi-polar head groups osti.govresearchgate.netacs.org. These simulations can help to understand the self-assembly of this compound molecules in various media and their interactions with solvent molecules and other components in a system.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry methods, particularly quantum chemistry, are extensively used to investigate and elucidate chemical reaction mechanisms openaccessjournals.comuni-stuttgart.de. By calculating the energies of reactants, transition states, and products, computational chemists can map out reaction pathways and determine the feasibility and kinetics of different reaction steps hpc.co.jp.

While specific reaction mechanisms involving this compound as a reactant or product are not detailed in the provided search results, computational chemistry can be applied to study reactions relevant to its synthesis, degradation, or its role in various chemical processes. For example, if this compound is involved in transesterification, hydrolysis, or other reactions, quantum chemical calculations can help determine activation energies and reaction intermediates, providing a detailed understanding of the reaction pathway hpc.co.jp.

The study of nitroaldol reactions mediated by trihexyl(tetradecyl)phosphonium decanoate, a related compound, demonstrates how computational approaches (inferred from the proposed mechanism) can be used to understand the catalytic role and reaction pathway in processes involving decanoate species researchgate.net. This highlights the applicability of computational chemistry in understanding the reactivity of compounds containing the decanoate moiety.

Q & A

Q. What are the optimal synthetic routes for producing high-purity tetradecyl decanoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound synthesis typically involves esterification between decanoic acid and tetradecanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Key parameters include molar ratios (e.g., 1:1.2 acid:alcohol), temperature (80–120°C), and catalyst concentration. Use fractional distillation or column chromatography for purification . Optimization requires DOE (Design of Experiments) to assess variables like reaction time, solvent choice (e.g., toluene for azeotropic water removal), and catalyst efficiency. Monitor progress via FTIR (C=O ester peak at ~1740 cm⁻¹) or GC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm structure via ¹H NMR (δ 4.05 ppm for –CH₂O–, δ 0.88 ppm for terminal –CH₃) and ¹³C NMR (ester carbonyl at ~170 ppm) .

- GC-MS : Quantify purity and identify impurities using non-polar columns (e.g., HP-5MS) with temperature gradients .

- Elemental Analysis : Validate C/H/O ratios against theoretical values (C: 76.92%, H: 12.86%, O: 10.22%) .

Standardize protocols by cross-referencing with published spectra and calibration curves.

Q. What are the key stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : Assess stability via accelerated degradation studies:

- Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition thresholds (>200°C typical for esters).

- Chemical Stability : Test reactivity with oxidizers (e.g., KMnO₄) and bases (e.g., NaOH) under controlled conditions .

- Long-Term Storage : Store in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the physicochemical behavior of this compound in novel solvent systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and solvation energies using software like Gaussian or ORCA. Validate against experimental solubility parameters .

- Molecular Dynamics (MD) : Simulate diffusion coefficients in ionic liquids or supercritical CO₂. Use force fields (e.g., OPLS-AA) and analyze radial distribution functions for solvent interactions .

- Validation : Compare predicted logP values with experimental octanol-water partitioning data .

Q. What experimental and statistical approaches resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial efficacy)?

- Methodological Answer :

- Meta-Analysis : Aggregate datasets from literature, applying heterogeneity tests (e.g., Cochran’s Q) to identify outliers .

- Dose-Response Replication : Conduct standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Control variables: inoculum size, growth medium, and incubation time .

- Mechanistic Studies : Use fluorescence microscopy or flow cytometry to differentiate bacteriostatic vs. bactericidal effects .

Q. How can the catalytic role of this compound in biphasic systems be mechanistically elucidated using kinetic isotope effects (KIE) or spectroscopic trapping?

- Methodological Answer :

- KIE Studies : Compare reaction rates using deuterated substrates (e.g., D₂O or deuterated alcohols) to identify rate-determining steps .

- In Situ Spectroscopy : Employ ATR-FTIR or Raman to detect transient intermediates (e.g., acyl-enzyme complexes in lipase-catalyzed reactions) .

- Isotopic Labeling : Track ¹³C-labeled decanoate in product mixtures via LC-MS .

Methodological Guidance for Research Design

Q. How should researchers design controlled experiments to isolate the effects of this compound in complex matrices (e.g., lipid bilayers or polymer composites)?

- Answer :

- Negative Controls : Use structurally similar esters (e.g., tetradecyl octanoate) to differentiate specificity .

- Matrix Calibration : Spike known concentrations into blank matrices (e.g., liposomes) and quantify recovery via LC-ELSD .

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to deconvolute synergistic/antagonistic interactions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible biological assays?

- Answer :

- Quality-by-Design (QbD) : Define Critical Quality Attributes (CQAs) like purity (>98%) and residual solvent levels. Implement PAT (Process Analytical Technology) for real-time monitoring .

- Interlaboratory Validation : Share samples with collaborating labs for cross-validation using harmonized protocols (e.g., ISO/IEC 17025) .

Data Analysis and Reporting Standards

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data for this compound?

- Answer :

Q. Q. What guidelines ensure rigorous reporting of this compound research in compliance with journal standards (e.g., Reviews in Analytical Chemistry)?

- Answer :

Follow FAIR Principles (Findable, Accessible, Interoperable, Reusable): - Methods : Detail catalyst sources (e.g., Sigma-Aldrich, ≥99%), instrument models (e.g., Bruker Avance III HD 400 MHz), and statistical software (e.g., R v4.3.1) .

- Data Deposition : Share raw spectra/chromatograms in repositories like Zenodo or Figshare .

- Ethical Compliance : Declare conflicts of interest and adhere to safety protocols (e.g., fume hood use for volatile byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.